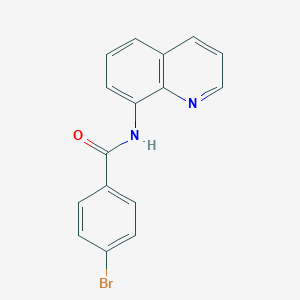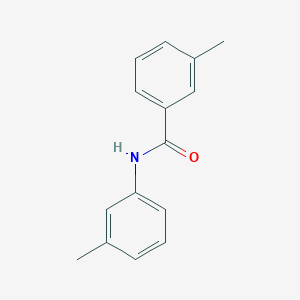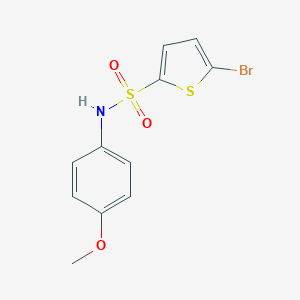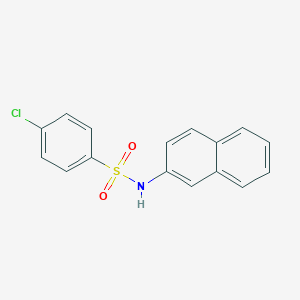
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazolone derivative that has been synthesized through various methods, and its unique chemical structure has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and physiological effects:
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been found to possess several biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has also been found to possess anti-tumor and anti-cancer properties, which may be useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments is its potential applications in various fields of research. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research can be conducted to investigate the potential toxicity and side effects of this compound, as well as its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been achieved through several methods, including the reaction of 1-phenyl-3-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-en-1-one with 1-phenyl-2,5-dimethylpyrrole-3-carboxylic acid hydrazide. Additionally, this compound can also be synthesized through the reaction of 1-phenyl-3-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-en-1-one with 1-phenylpyrrolidine-3-carboxylic acid hydrazide.
Applications De Recherche Scientifique
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been found to possess several potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, this compound has also been found to possess potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C22H22N4O3 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-15-20(22(29)24(2)26(15)18-11-7-4-8-12-18)23-21(28)16-13-19(27)25(14-16)17-9-5-3-6-10-17/h3-12,16H,13-14H2,1-2H3,(H,23,28) |
Clé InChI |
IABBBLSIGHECIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
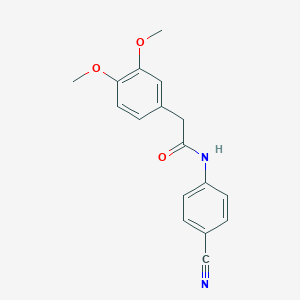
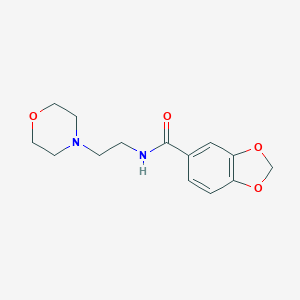

methanone](/img/structure/B270740.png)
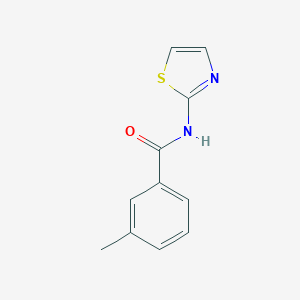
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

